

Amine-PEG6-thiol: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Amine-PEG6-thiol

Cat. No.: B11929514

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This technical guide provides an in-depth overview of **Amine-PEG6-thiol**, a heterobifunctional linker critical to advancements in bioconjugation, drug delivery, and nanotechnology. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's synonyms, chemical properties, and practical applications, including detailed experimental protocols and workflow visualizations.

Nomenclature and Identification

Amine-PEG6-thiol is known by several synonyms and alternative names in scientific literature and commercial catalogs. A comprehensive list is provided below to aid in identification and literature searches.

Type	Name
Common Name	Amine-PEG6-thiol
Alternative Names	Amino-PEG6-Thiol, Thiol-PEG6-Amine, NH2-PEG6-SH, HS-PEG6-NH2
IUPAC Name	1-Amino-22-mercapto-4,7,10,13,16,19-hexaoxadocosane
CAS Number	1347750-20-2 [1]

Chemical and Physical Properties

The physicochemical properties of **Amine-PEG6-thiol** are crucial for its application in various experimental settings. The following table summarizes key quantitative data for this compound.

Property	Value	Source
Molecular Formula	C14H31NO6S	[2]
Molecular Weight	341.46 g/mol	[2]
Purity	>95%	[1]
Appearance	White to off-white solid	[3]
Solubility	Soluble in water and most organic solvents like DMSO and DMF.	
Storage Conditions	Store at -20°C, protect from light and moisture. For long-term storage, -80°C is recommended.	

Applications in Research and Development

Amine-PEG6-thiol is a versatile crosslinking reagent with a polyethylene glycol (PEG) spacer that enhances solubility and reduces steric hindrance. Its terminal amine and thiol groups allow for the covalent conjugation of a wide range of molecules.

- **Bioconjugation:** The primary amine group readily reacts with activated esters (e.g., NHS esters) to form stable amide bonds, while the thiol group shows high affinity for maleimides and the surfaces of noble metals like gold. This dual reactivity makes it an ideal linker for attaching proteins, peptides, or other biomolecules to various substrates.
- **PROTAC Synthesis:** This linker is frequently employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation. The PEG linker

component of **Amine-PEG6-thiol** can improve the solubility and pharmacokinetic properties of the resulting PROTAC.

- **Surface Modification:** The thiol group allows for the straightforward functionalization of gold nanoparticles and surfaces, creating a hydrophilic and biocompatible coating that minimizes non-specific protein binding. The terminal amine group can then be used to immobilize other molecules of interest.

Experimental Protocols

Two-Step Chemoenzymatic Conjugation of Antibody Fragments (Fab)

This protocol, adapted from Sato, H., et al. (2025), describes the use of a thiol-PEG-amine linker for the uniform conjugation of reporter molecules to a Fab fragment.

Step 1: Enzymatic Conjugation of the Linker to Fab

- **Prepare the reaction mixture:** In a microcentrifuge tube, combine the Q-tagged Fab fragment with the HS-PEG-NH₂ linker in a suitable buffer (e.g., PBS).
- **Initiate the reaction:** Add microbial transglutaminase (MTGase) to the mixture. The MTGase will catalyze the formation of a covalent bond between the glutamine tag on the Fab and the primary amine of the linker.
- **Incubate:** Allow the reaction to proceed at a controlled temperature (e.g., 37°C) for a specific duration to ensure efficient conjugation.
- **Purification:** Purify the resulting HS-PEG-modified Fab using an appropriate chromatography method, such as size-exclusion chromatography, to remove unreacted linker and enzyme.

Step 2: Conjugation of the Reporter Molecule

- **Prepare the maleimide-functionalized reporter:** Dissolve the maleimide-activated reporter molecule (e.g., a fluorescent dye) in a suitable solvent.
- **Conjugation:** Add the maleimide reporter to the purified HS-PEG-modified Fab. The thiol group on the PEG linker will react with the maleimide group to form a stable thioether bond.

- Incubation: Let the reaction proceed at room temperature, protected from light if the reporter is photosensitive.
- Final Purification: Purify the final Fab-reporter conjugate to remove any unreacted reporter molecules.

Functionalization of Gold Nanoparticles (AuNPs)

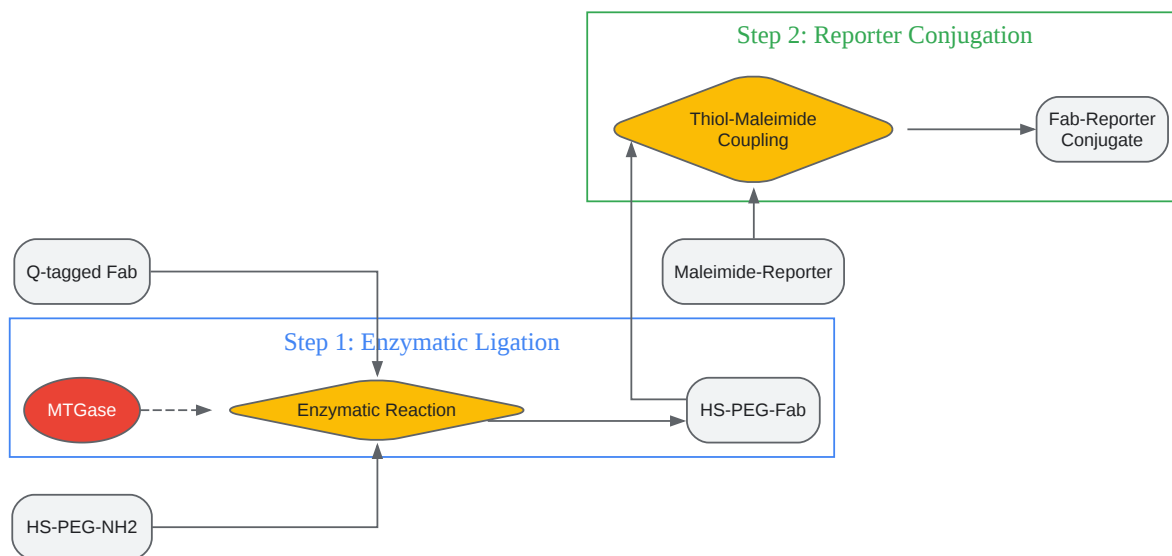
This protocol is a general guide for the surface modification of AuNPs using **Amine-PEG6-thiol**, based on established thiol-gold chemistry.

- Prepare AuNPs: Synthesize or obtain a colloidal solution of gold nanoparticles.
- Thiolation: Add a solution of **Amine-PEG6-thiol** in a suitable solvent (e.g., ethanol) to the AuNP solution with gentle stirring. The thiol groups will self-assemble onto the gold surface.
- Incubation: Allow the mixture to react for several hours at room temperature to ensure the formation of a stable thiol-gold bond.
- Purification: Centrifuge the solution to pellet the functionalized AuNPs. Remove the supernatant containing excess linker and resuspend the nanoparticles in the desired buffer or solvent. Repeat the washing step to ensure complete removal of unbound linker.
- Further Conjugation (Optional): The amine-terminated surface of the AuNPs can be further functionalized by reacting with NHS-activated molecules to attach proteins, peptides, or other ligands.

Visualizing Workflows and Pathways

Chemoenzymatic Antibody Conjugation Workflow

The following diagram illustrates the two-step process for conjugating a reporter molecule to an antibody fragment using a thiol-PEG-amine linker.

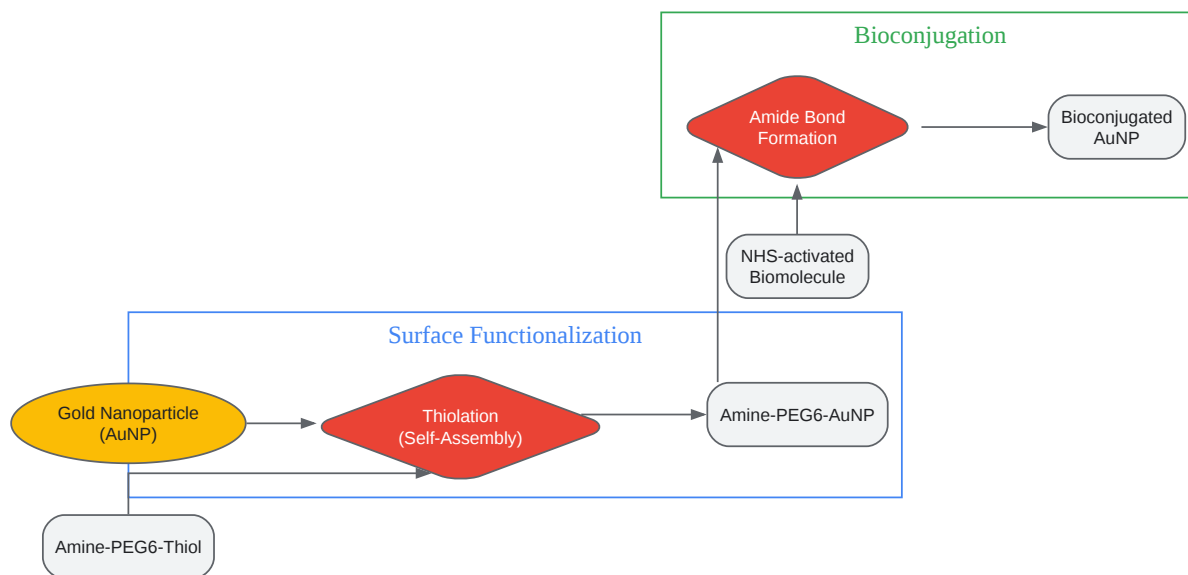


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Chemoenzymatic conjugation workflow.

Gold Nanoparticle Functionalization and Bioconjugation

This diagram outlines the process of functionalizing a gold nanoparticle with **Amine-PEG6-thiol** and subsequent bioconjugation.



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AuNP functionalization and bioconjugation.

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